Product packaging for Cassiaside(Cat. No.:CAS No. 13709-03-0)

Cassiaside

Cat. No.: B3027735
CAS No.: 13709-03-0
M. Wt: 404.4 g/mol
InChI Key: SBVZTBIAKFTNIJ-CZNQJBLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cassiaside (B57354) as a Naphthopyrone Glycoside in Natural Product Chemistry

This compound is a naturally occurring organic compound classified as a naphthopyrone glycoside. Its core structure consists of a naphthopyrone aglycone, which is a derivative of naphthalene (B1677914) fused with a pyran-4-one ring, attached to a sugar moiety, typically a glucose unit. This glycosidic linkage is a key feature, influencing the compound's solubility, stability, and biological interactions.

From a chemical standpoint, this compound is part of a larger family of naphtho-γ-pyrones, which are known for their diverse and often potent biological effects. The specific arrangement of hydroxyl, methyl, and methoxy (B1213986) groups on the naphthopyrone skeleton, along with the nature and position of the glycosidic bond, gives rise to a variety of this compound-related compounds. These structural nuances are critical in determining their specific pharmacological profiles. The isolation and structural elucidation of these compounds have been made possible through advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Characterization of Key this compound Analogues (e.g., this compound C, this compound B2)

Research into this compound has led to the identification and characterization of several important analogues, each with distinct structural features and biological activities.

This compound C , also known by its synonym Toralactone (B1241221) 9-O-β-D-gentiobioside, is a significant naphthopyrone isolated from the seeds of Cassia tora. medchemexpress.com It is characterized by a gentiobioside (a disaccharide composed of two glucose units) attached to the toralactone aglycone. This compound has been a focal point of research due to its notable inhibitory activity against the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications. medchemexpress.com Furthermore, this compound C, derived from Cassia obtusifolia, is recognized for its potential antioxidant and anti-inflammatory properties. cymitquimica.com

This compound B2 is another prominent analogue found in Senna obtusifolia (a member of the Cassia genus). cymitquimica.com Structurally, it is an oligosaccharide, indicating a more complex sugar chain attached to the naphthopyrone core compared to simpler glycosides. cymitquimica.com Its detailed chemical structure has been elucidated, contributing to a deeper understanding of the structure-activity relationships within this class of compounds.

The table below provides a summary of the key chemical features of this compound and its analogues.

Compound NameMolecular FormulaKey Structural FeaturesSource Organism(s)
This compound C₂₀H₂₀O₉Naphthopyrone with a single glucose unit.Senna obtusifolia, Senna tora
This compound C C₂₇H₃₂O₁₅Naphthopyrone (toralactone) with a gentiobioside moiety.Cassia tora, Cassia obtusifolia
This compound B2 C₃₉H₅₂O₂₅Naphthopyrone with an oligosaccharide chain.Senna obtusifolia

Significance of this compound in Ethnobotanical and Contemporary Scientific Investigations

The scientific interest in this compound is deeply rooted in the long history of the ethnobotanical use of Cassia species. Plants such as Cassia tora and Cassia obtusifolia have been integral to traditional medicine systems worldwide, including Traditional Chinese Medicine and Ayurveda. altranatureingredients.comcassiagums.comtmrjournals.com These plants have been traditionally used to treat a wide range of ailments, including skin diseases like ringworm and psoriasis, constipation, eye diseases, and inflammatory conditions. altranatureingredients.comcassiagums.com The leaves and seeds are the most commonly used parts. altranatureingredients.comcassiagums.com For instance, in traditional Chinese medicine, the seeds of Cassia obtusifolia (Jue Ming Zi) are used to clear heat from the liver, improve eyesight, and act as a laxative. altranatureingredients.comavlasthydrocolloids.com

Contemporary scientific investigations have sought to validate these traditional uses by isolating and studying the bioactive constituents of Cassia species. This compound and its analogues have been identified as some of the key compounds responsible for the observed pharmacological effects. For example, the traditional use of Cassia for inflammatory conditions is now supported by modern research demonstrating the anti-inflammatory properties of this compound and its derivatives. cymitquimica.comresearchgate.netmdpi.com Similarly, the historical use of these plants for liver ailments aligns with recent studies highlighting the hepatoprotective effects of Cassia extracts, with this compound being a significant contributor. nih.govnih.govelsevierpure.com

The research into this compound thus represents a classic example of how ethnobotanical knowledge can guide modern drug discovery. The documented traditional uses have provided a valuable roadmap for scientists to investigate specific biological activities, leading to the identification of promising natural compounds like this compound for further therapeutic development. This synergy between traditional wisdom and scientific validation underscores the enduring importance of natural products in the quest for new medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O9 B3027735 Cassiaside CAS No. 13709-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3/t13-,16-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZTBIAKFTNIJ-CZNQJBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154145
Record name Cassiaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123914-49-8
Record name Cassiaside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123914498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cassiaside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Phytochemical Analysis, and Isolation Methodologies

Distribution of Cassiaside (B57354) within the Cassia Genus

The Cassia genus, a member of the Fabaceae family, encompasses a wide variety of plants, many of which are recognized for their rich phytochemical profiles. nih.gov These plants are sources of numerous secondary metabolites, including anthraquinones and flavonoids. researchgate.net this compound is a notable naphthopyrone glycoside that has been identified in several species within this genus. researchgate.netresearchgate.net

Cassia obtusifolia, commonly known as sicklepod, is a prominent source of this compound. mdpi.com The seeds of this plant are particularly rich in this compound, along with other anthraquinones and naphthopyrones. mdpi.comresearchgate.net Phytochemical analyses have shown that the seeds of C. obtusifolia contain approximately 1–2% anthraquinones. mdpi.com High-performance liquid chromatography (HPLC) methods have been developed to specifically quantify this compound A and this compound B in the seeds, confirming their presence and allowing for accurate measurement. The seeds are a well-known component in traditional Chinese medicine, valued for various properties. researchgate.net

Cassia tora is another species in which this compound has been identified. researchgate.netresearchgate.netresearchgate.net Often considered a synonym for C. obtusifolia, there are distinct morphological differences between the two, particularly in the seed coat markings. mdpi.com The methanol (B129727) extract of C. tora seeds has been shown to yield this compound, as well as rubrofusarin-6-β-D-gentiobioside. researchgate.netresearchgate.net The presence of this compound contributes to the complex chemical makeup of the plant, which also includes various anthraquinones, flavonoids, and phenolic compounds. researchgate.netresearchgate.net

While most prominently studied in C. obtusifolia and C. tora, related compounds and other significant phytochemicals are found across the Cassia genus. The genus is known for producing a variety of anthraquinones and flavonoids. researchgate.netnih.gov For instance, Cassia sieberiana roots and Cassia angustifolia (senna) are known for their laxative properties due to the presence of anthracene (B1667546) derivatives. researchgate.net Although direct references to this compound in a wide range of other Cassia species are less common, the phytochemical similarity within the genus suggests that related compounds may be present in species such as Cassia fistula and Cassia grandis. wikipedia.orgepicgardening.com

Advanced Extraction Techniques for this compound Compounds from Plant Matrices

The extraction of this compound and other bioactive compounds from plant materials is a critical first step in their analysis and purification. Traditional methods like maceration and Soxhlet extraction are often employed. mazums.ac.iryoutube.comnih.gov Maceration involves soaking the plant material in a solvent for an extended period, while Soxhlet extraction provides a more efficient extraction through continuous solvent cycling. youtube.comnih.gov

Modern, advanced techniques offer improvements in efficiency, yield, and environmental impact. These include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. globalresearchonline.netresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction with reduced solvent consumption. globalresearchonline.netresearchgate.net However, it may not be suitable for heat-sensitive compounds. researchgate.net

Supercritical Fluid Extraction (SFE): This green technology often uses supercritical carbon dioxide as a solvent, which is non-toxic and can be easily removed. nih.gov It is particularly effective for extracting non-polar compounds and protecting heat-sensitive molecules. nih.gov

For this compound, a typical laboratory-scale extraction might involve defatting the powdered seeds with a non-polar solvent like chloroform (B151607), followed by extraction of the desired glycosides with a more polar solvent such as methanol.

Chromatographic Purification Strategies for Isolating Specific this compound Derivatives

Following extraction, the crude extract contains a complex mixture of compounds. Isolating specific this compound derivatives requires sophisticated purification techniques. nih.govscispace.com Column chromatography, using stationary phases like silica (B1680970) gel or polyamide, is a conventional method for the initial fractionation of the extract. nih.govresearchgate.net

For more precise separation, especially of structurally similar isomers, high-performance liquid chromatography (HPLC) is indispensable. nih.govdntb.gov.ua Preparative HPLC (prep-HPLC) can be used to isolate compounds in larger quantities with high purity. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful and efficient liquid-liquid partition chromatography technique for the separation and purification of natural products. globalresearchonline.netmdpi.com A key advantage of HSCCC is the absence of a solid support matrix, which prevents the irreversible adsorption of the sample and reduces the risk of sample degradation. mdpi.com

This technique has been successfully applied to the separation of various compounds, including anthraquinones from Cassia species. researchgate.net The process involves carefully selecting a two-phase solvent system that provides an optimal partition coefficient (K) for the target compounds. nih.gov For instance, a system of n-hexane–ethyl acetate (B1210297)–methanol–water was used to separate anthraquinones from Cassia tora, yielding compounds like aurantio-obtusin (B1665323) and obtusin (B150399) with high purity. researchgate.net By optimizing the solvent system and flow rate, HSCCC can efficiently separate complex mixtures in a single step, making it a highly effective method for isolating specific this compound derivatives for further study. researchgate.netnih.gov The versatility and efficiency of HSCCC make it an invaluable tool in phytochemical research. mdpi.comnih.gov

Column Chromatography (Silica Gel, Reverse-Phase, Sephadex)

The isolation and purification of this compound and related compounds from plant matrices rely heavily on various column chromatography techniques. The choice of stationary phase and mobile phase is crucial and is determined by the polarity of the target compounds. Methodologies employing silica gel, reverse-phase media, and Sephadex are widely documented for the separation of constituents from Cassia species.

Silica Gel Chromatography: This normal-phase chromatography technique separates compounds based on polarity. It is a fundamental step in the fractionation of crude extracts. For instance, in the isolation of compounds from Cassia fistula seeds, a crude extract was subjected to column chromatography over silica gel. nih.gov The column was eluted with a mobile phase of methanol-chloroform (10:90, v/v), and fractions were collected based on the visible bands, which were then further analyzed. nih.gov Similarly, a study on Cassia tora leaves involved packing a glass column with silica gel (60-120 mesh) and eluting with solvents of increasing polarity, starting from petroleum ether, benzene, and chloroform, followed by mixtures of chloroform-ethyl acetate, ethyl acetate-acetone, and finally methanol. mdpi.com This gradient elution allows for the separation of a wide range of compounds, from non-polar to highly polar, facilitating the isolation of glycosides like this compound.

Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for both the analysis and purification of moderately polar to polar compounds like flavonoid and naphthopyrone glycosides. In this technique, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. The separation of flavonoids in Cassia tora extracts has been achieved using a reversed-phase C18 column with a diode array detector. nih.gov An HPLC method for the quantitative analysis of rhein, kaempferol, and several anthraquinones in Cassia alata root extracts also utilized a C18 column with an isocratic mobile phase of acetonitrile, methanol, and aqueous ammonium (B1175870) acetate. nih.gov For the specific analysis of this compound A and B in the seeds of Cassia obtusifolia, a µ-Bondapak C18 column was used with a mobile phase consisting of acetonitrile, water, tetrahydrofuran (B95107), and acetic acid (20:76.5:3.0:0.5). magtechjournal.com This demonstrates the utility of RP-HPLC in achieving high-resolution separation of closely related compounds within complex extracts. Preparative RP-HPLC can then be used to purify these separated flavonoids for further study. rsc.org

Sephadex Column Chromatography: Sephadex LH-20, a hydroxypropylated, cross-linked dextran (B179266) gel, is particularly effective for the separation of natural products like flavonoids and other polyphenols. cytivalifesciences.com It functions through a combination of molecular size exclusion and partition chromatography, depending on the solvent used. researchgate.net In polar organic solvents or aqueous mixtures, it separates molecules based on their size and polarity. cytivalifesciences.com This technique is often used as a final purification step. For example, flavonoids from Acacia mearnsii leaves were separated using a sequence that included macroporous resin and then Sephadex column chromatography before final purification by preparative RP-HPLC. rsc.org The dual hydrophilic and lipophilic nature of the Sephadex LH-20 matrix allows for unique selectivity. Typically, a crude or partially purified extract is loaded onto the column, and elution is carried out with solvents like methanol or ethanol-water mixtures to isolate different classes of compounds. Sugars often elute first, followed by other phytochemicals like flavonoids and tannins. researchgate.net

Phytochemical Profiling of this compound-Rich Extracts

Extracts from Cassia species, particularly the seeds of Cassia tora and Cassia obtusifolia, where this compound is prominently found, are complex mixtures of various classes of phytochemicals. gpgcrudrapur.inrjptonline.org Phytochemical profiling, often conducted using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), reveals the co-occurrence of this compound with numerous other bioactive compounds.

The seeds of Cassia tora are known to contain a rich array of secondary metabolites. Besides the naphthopyrone glycoside this compound, other major compounds identified include anthraquinones and their glycosides, other naphthopyrones, and flavonoids. gpgcrudrapur.inresearchgate.net A study isolating radical scavenging principles from Cassia tora seeds identified this compound alongside alaternin (an anthraquinone) and rubrofusarin-6-β-D-gentiobioside (another naphthopyrone glycoside). nih.gov General phytochemical screening of Cassia tora seeds confirms the presence of alkaloids, flavonoids, tannins, saponins, and phenolic compounds. gpgcrudrapur.inrjptonline.org

The following table summarizes the major phytochemicals identified in extracts of various Cassia species, which are often rich in this compound and its related compounds.

Plant SpeciesPlant PartMajor Phytochemical Classes IdentifiedSpecific Compounds Mentioned (in addition to this compound)
Cassia toraSeedsNaphthopyrones, Anthraquinones, Flavonoids, Phenolic compounds, SaponinsRubrofusarin-6-O-β-D-gentiobioside, Toralactone-9-O-β-D-gentiobioside, Alaternin, Chrysophanol, Physcion, Emodin (B1671224), Aurantio-obtusin, Obtusin
Cassia obtusifoliaSeedsNaphthopyrone Glycosides, AnthraquinonesThis compound A, this compound B
Cassia fistulaFruits, SeedsFlavonoids (Anthocyanins, Flavan-3-ols), Anthraquinones, Saponins, TanninsCyanidine-3-O-galactoside, Petunidin-3-O-glucoside, Roseanone, Rhein
Cassia alataRootsAnthraquinones, FlavonoidsRhein, Aloe-emodin, Emodin, Chrysophanol, Physcion, Kaempferol
Cassia bakerianaBarkProanthocyanidins, Flavonoids, AnthraquinonesN/A
Cassia javanicaStemAlkaloids, Tannins, Flavonoids, Saponins, Steroids, AnthraquinonesN/A

Biosynthesis and Chemoenzymatic Synthesis of Cassiaside

Proposed Biosynthetic Pathways of the Naphthopyrone Core Structure in Plants

The naphthopyrone core structure, a key component of cassiaside (B57354), belongs to the polyketide family of secondary metabolites researchgate.net. These compounds are generally biosynthesized from acyl CoA precursors through the action of polyketide synthases (PKSs) researchgate.net. Type III polyketide synthases are involved in the biosynthesis of various plant polyketides, including naphthopyrones. For example, studies on pentaketide (B10854585) chromone (B188151) synthase (PCS) and octaketide synthase (OKS) from Aloe arborescens have demonstrated their role in producing pentaketides and octaketides, respectively, through iterative condensations of malonyl-CoA units nih.gov. Engineering of these type III PKS enzymes has shown the potential to produce novel naphthopyrones nih.govacs.org. An engineered triple mutant of PCS was shown to catalyze the condensation of nine molecules of malonyl-CoA to produce a nonaketide naphthopyrone nih.govacs.org.

In fungi, a biosynthetic pathway for aurofusarin, which involves rubrofusarin (B1680258) as an intermediate, links the biosynthesis of naphthopyrones and naphthoquinones nih.gov. This pathway is enzyme-catalyzed and involves multiple steps nih.gov. While this provides insight into naphthopyrone formation in other organisms, the specific details of the naphthopyrone core biosynthesis in plants leading to this compound require further elucidation.

Glycosylation Mechanisms in this compound Biosynthesis

Glycosylation is a crucial step in the biosynthesis of this compound, involving the enzymatic addition of carbohydrate units to the naphthopyrone aglycone taylorandfrancis.com. This process modifies the properties of the compound taylorandfrancis.com. This compound is a glycoside where a carbohydrate moiety is glycosidically linked to the naphthopyrone structure hmdb.ca. Specifically, this compound is a β-mono-D-glucoside, indicating the attachment of a single glucose unit with a beta linkage researchgate.net.

The glycosylation of naphthopyrones in plants is facilitated by glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, in this case, the naphthopyrone aglycone. While general mechanisms of protein and lipid glycosylation, including N-glycosylation and O-glycosylation, are well-studied, the specific enzymatic machinery and regulatory mechanisms involved in the glycosylation of naphthopyrone aglycones to form compounds like this compound are areas of ongoing research taylorandfrancis.com. The glycosidic linkage in this compound is at the 6-position of the nor-rubrofusarin aglycone, forming a β-D-glucopyranosyloxy bond nih.govresearchgate.net.

Chemical Synthesis of this compound and Its Structural Analogues

The chemical synthesis of this compound and its structural analogues involves the construction of the naphthopyrone aglycone backbone and the subsequent stereoselective glycosylation.

Development of Synthetic Routes for the Aglycone Backbone

The aglycone backbone of this compound is a naphthopyrone structure, specifically nor-rubrofusarin in the case of this compound itself researchgate.net. Synthetic routes for naphthopyrone structures have been developed. For instance, the naphtho-α-pyrone structure of toralactone (B1241221), the aglycone of this compound C2, was constructed by the condensation of orsellinate with a pyrone in the presence of lithium diisopropylamide (LDA) acs.orgnih.gov. This method highlights a strategy for forming the core naphthopyrone scaffold through carbon-carbon bond formation reactions.

Stereoselective Glycosylation Methods for this compound Derivatives

Stereoselective glycosylation is a critical step in synthesizing this compound and its derivatives to ensure the correct anomeric configuration of the glycosidic bond (e.g., beta-linkage in this compound) researchgate.netnih.gov. Glycosylation involves the coupling of a glycosyl donor with a glycosyl acceptor organic-chemistry.org. For this compound derivatives, the naphthopyrone aglycone acts as the acceptor molecule.

Various methods have been explored for stereoselective glycosylation. The synthesis of this compound C2, a tetraglucoside (B1198342), employed glycosyl trifluoroacetimidates as glycosylation agents acs.orgnih.gov. The naphthol group of the toralactone aglycone showed minimal reactivity as an acceptor, necessitating the use of excess glycosyl donors and specific catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to achieve satisfactory yields of the coupling product acs.orgnih.gov.

Other studies on stereoselective glycosylation have investigated the use of catalysts like nitrosyl tetrafluoroborate (B81430) (NOBF4) for activating glycosyl trichloroacetimidate (B1259523) derivatives, enabling efficient and stereoselective formation of glycosidic bonds organic-chemistry.org. The stereochemical outcome can be influenced by factors such as the functional groups on the donor and the solvent system used organic-chemistry.org. Stereoselective C-vinyl glycosylation followed by oxidative cleavage has also been developed as a strategy for synthesizing glycosyl carboxylic acids with controlled stereochemistry rsc.org.

Total Synthesis of Specific this compound Isomers (e.g., this compound C2)

The total synthesis of specific this compound isomers, such as this compound C2, has been achieved acs.orgnih.govfigshare.comacs.org. This compound C2 is a naphtho-α-pyrone tetraglucoside acs.orgnih.gov. Its synthesis involves the coupling of the toralactone aglycone with a tetraglucose moiety acs.org. This convergent synthesis approach requires the effective glycosylation of the phenolic aglycone, which can be challenging acs.org.

The synthesis of this compound C2 utilized glycosyl trifluoroacetimidates as glycosyl donors acs.orgnih.gov. Despite the low reactivity of the naphthol acceptor, optimized conditions involving excess donor and TMSOTf catalyst allowed for the formation of the desired glycosidic linkage acs.orgnih.gov. This compound C2 consists of the toralactone aglycone linked to a tetrasaccharide chain with specific β-D-glucopyranosyl linkages: O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside nih.govacs.org.

The successful total synthesis of this compound C2 demonstrates the feasibility of constructing complex naphthopyrone glycosides through controlled chemical reactions, addressing challenges related to aglycone synthesis and stereoselective glycosylation acs.orgnih.govacs.org.

Table: PubChem CIDs of Mentioned Compounds

Compound NamePubChem CID
This compound164146
This compound C210350826
This compound C5317701, 101617058 (Note: Multiple CIDs found, 5317701 appears more directly linked to "this compound C" as a distinct compound) labsolu.cathegoodscentscompany.comchem960.com
Nor-rubrofusarinNot explicitly found in search results for CID in this context, but is the aglycone of this compound.
ToralactoneNot explicitly found in search results for CID in this context, but is the aglycone of this compound C2.
Malonyl-CoA449386
Lithium diisopropylamide (LDA)109858
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)69596
Nitrosyl tetrafluoroborate (NOBF4)2724681
Glycosyl trifluoroacetimidate (General)Not applicable (general class)
Glycosyl trichloroacetimidate (General)Not applicable (general class)

Interactive Data Table: this compound C2 Synthesis Parameters (Example based on search result acs.org)

Glycosyl Donor TypeAcceptor ReactivityCatalystEquivalents of DonorEquivalents of CatalystYield (%)Stereoselectivity
Glycosyl trifluoroacetimidatesMinimal (Naphthol)TMSOTf6.00.05 - 0.3ExcellentNot explicitly quantified but desired isomer obtained
Glycosyl trichloroacetimidatesMinimal (Naphthol)TMSOTf6.00.3ExcellentNot explicitly quantified but desired isomer obtained

Note: The "Interactive Data Table" is presented here as a standard markdown table. Actual interactivity would be a feature of the platform rendering this content.

Molecular and Cellular Mechanisms of Action of Cassiaside

Elucidation of Intracellular Signaling Pathway Modulation

Research indicates that cassiaside (B57354) influences several intracellular signaling cascades, playing a role in mitigating oxidative stress and inflammation. biosynth.com

Intervention in Oxidative Stress-Related Pathways

Oxidative stress arises from an imbalance between the production and accumulation of reactive oxygen species (ROS) and the ability of a biological system to detoxify them. nih.gov Excessive ROS can lead to damage to cellular components such as lipids, proteins, and DNA. nih.gov Studies suggest that this compound can interfere with mechanisms involving ROS. biosynth.com For instance, experiments using hydrogen peroxide (H₂O₂), a substance used to simulate oxidative stress in cellular models, have shown that fermented cassia seed solution, containing this compound, can reduce intracellular ROS levels in a dose-dependent manner. nih.gov This indicates a potential antioxidant property of this compound at the cellular level, contributing to the alleviation of adverse effects caused by oxidative stress. nih.gov

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB Pathway)

Inflammation is a complex biological response involving various signaling pathways. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of the immune response and plays a critical role in inflammatory processes. wikipedia.org Activation of the NF-κB pathway involves the phosphorylation and degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and regulate gene transcription. wikipedia.org

Studies have investigated the effect of this compound on the NF-κB pathway. Research on airway epithelial cells (NCI-H292) stimulated with inflammatory agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) or tumor necrosis factor-α (TNF-α) has shown that this compound can inhibit the expression and production of MUC5AC mucin. nih.gov While the study primarily focused on obtusifolin, it also included this compound and observed a similar inhibitory effect on MUC5AC, which is regulated by the NF-κB pathway. nih.govresearchgate.net This suggests that this compound may influence mucin production by affecting the NF-κB signaling pathway in these cells. nih.gov

Furthermore, this compound B2 has been reported to suppress NF-κB activation in macrophages, leading to a reduction in pro-inflammatory factors. vulcanchem.com Another study on this compound C indicated its ability to inhibit M1 polarization of macrophages induced by LPS/IFN-γ by downregulating the PI3K/AKT/mTORC1 signaling pathway, which in turn reduces the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net

Modulation of Immune Responses through Cellular Interactions

This compound's influence extends to the modulation of immune responses, potentially through interactions with immune cells. smolecule.com While the exact mechanisms of how this compound directly modulates immune responses through cellular interactions require further detailed investigation, its effects on inflammatory signaling cascades, such as the NF-κB pathway and the PI3K/AKT/mTORC1 pathway in macrophages, indicate an indirect modulation of immune cell activity. researchgate.net The inhibition of pro-inflammatory cytokine production suggests a role in tempering excessive immune responses. researchgate.net

Enzyme Inhibition Profiles of this compound Derivatives

This compound and its derivatives have demonstrated inhibitory activity against key enzymes involved in various physiological and pathological processes.

Beta-Secretase 1 (BACE1) Inhibition Kinetics

Beta-secretase 1 (BACE1) is an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). nih.gov Inhibition of BACE1 is considered a potential therapeutic strategy for AD. nih.gov

Studies have investigated the inhibitory effects of this compound and other constituents from Cassia species on BACE1 activity. This compound has been identified as a BACE1 inhibitor. mdpi.commedchemexpress.comchemfaces.comnih.gov Research indicates that this compound shows mixed-type inhibition against BACE1. medchemexpress.comnih.gov

A study comparing the inhibitory activities of various compounds from Cassia obtusifolia against BACE1 reported that this compound exhibited potent inhibitory activity. nih.gov Kinetic studies confirmed that this compound demonstrated mixed-type inhibition against BACE1. nih.gov The IC₅₀ value for this compound against BACE1 has been reported as 4.45 μM, with a Kᵢ value of 9.85 μM. medchemexpress.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling and has been identified as a target for the treatment of type 2 diabetes mellitus. researchgate.netfrontiersin.orgmdpi.com Inhibition of PTP1B can enhance insulin sensitivity. frontiersin.orgmdpi.com

Human Monoamine Oxidase A (hMAO-A) Inhibition Characteristics

This compound has been identified as an inhibitor of human monoamine oxidase A (hMAO-A). medchemexpress.comacs.orgnih.gov hMAO-A is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). acs.orgnih.gov Inhibition of hMAO-A can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions such as depression and anxiety. acs.orgnih.gov

Research indicates that this compound exhibits selective inhibition of the hMAO-A isozyme. acs.orgnih.gov A study evaluating compounds from Cassia obtusifolia seeds showed that this compound had an IC₅₀ value of 11 μM against hMAO-A. acs.orgnih.gov Kinetic studies have characterized the mode of inhibition, and molecular docking simulations have provided insights into the potential interactions between this compound and the hMAO-A enzyme, suggesting interactions with residues like Ile-335 and Tyr-326 within the enzyme's binding site. acs.orgnih.govresearchgate.net

Compound hMAO-A IC₅₀ (μM) Mode of Inhibition
This compound 11 acs.orgnih.gov Mixed-type acs.org
Obtusin (B150399) 0.17 acs.orgnih.gov Competitive researchgate.net
Alaternin 4.30 acs.org Selective, Noncompetitive acs.org
Aloe-emodin 0.5 acs.org Competitive acs.org

Receptor-Ligand Interactions and Agonist Activities

Serotonin 5-HT2C Receptor Agonism by this compound B2

This compound B2, a related naphthopyrone glycoside, has been identified as a potential agonist of the serotonin 5-HT2C receptor. medchemexpress.comtargetmol.com The 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. nih.govmdpi.com Agonists of the 5-HT2C receptor can influence satiety and appetite control. nih.govmdpi.com

Computational molecular docking studies have explored the binding mechanism of this compound B2 to the 5-HT2C receptor in both active (agonist-bound) and inactive (antagonist-bound) conformations. nih.govmdpi.comtmrjournals.com These studies hypothesize that this compound B2 may act as a potent agonist, potentially mimicking the appetite suppression effects observed with other 5-HT2C agonists like lorcaserin. nih.govmdpi.comtmrjournals.com The predicted relative binding affinities and binding poses suggest favorable interactions with the active form of the receptor. nih.govtmrjournals.com

Ligand Formula MW (g/mol) Binding Affinity to Active 5-HT2C (kcal/mol) tmrjournals.com Binding Affinity to Inactive 5-HT2C (kcal/mol) tmrjournals.com ∆∆G (H-G) (kcal/mol) tmrjournals.com
This compound B2 C₃₉H₅₂O₂₅ 920.82 tmrjournals.com -10.2 tmrjournals.com -9.2 tmrjournals.com 1.0 tmrjournals.com
Obtusifoliol (B190407) C₃₀H₅₀O 426.72 tmrjournals.com -6.5 tmrjournals.com -5.9 tmrjournals.com 0.6 tmrjournals.com
Lorcaserin -10.4 (Reference) tmrjournals.com -8.5 (Reference) tmrjournals.com 1.9 (Reference) tmrjournals.com

Exploration of Other Potential Receptor Targets

Beyond the 5-HT2C receptor, research has begun to explore the potential interactions of this compound and related compounds with other receptor targets, particularly G protein-coupled receptors (GPCRs), given their importance in various physiological processes and as drug targets. acs.orgnih.govresearchgate.net While some studies have focused on other constituents of Cassia species, such as anthraquinones, and their effects on dopamine and vasopressin receptors, the specific interactions of this compound itself with a broad range of receptors are still under investigation. acs.orgnih.govresearchgate.net Preliminary findings on related compounds suggest that Cassia constituents may modulate various GPCRs, indicating a potential for this compound to also interact with other receptor systems, though further targeted research is needed to identify and characterize these interactions. acs.orgnih.govresearchgate.net

Mechanisms of Advanced Glycation End-Products (AGEs) Formation Inhibition

This compound has demonstrated inhibitory activity against the formation of advanced glycation end-products (AGEs). nih.govscispace.comhku.hk AGEs are complex compounds formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, a process known as glycation. mdpi.comhku.hk The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders. mdpi.comhku.hk

Studies evaluating the effects of naphthopyrone glucosides from Cassia species, including this compound, have shown their potential to inhibit AGE formation in vitro. nih.govhku.hk The exact mechanisms by which this compound inhibits AGE formation are not fully elucidated but may involve several pathways. These could include scavenging reactive carbonyl species, such as methylglyoxal (B44143) (MGO), which are key intermediates in the glycation process, or potentially interfering with the cross-linking of proteins. hku.hk Research suggests that the inhibitory activity of natural compounds against AGEs can be related to their antioxidant properties, interrupting the autoxidative pathways involved in AGE formation. mdpi.comhku.hk

Compound Source Activity against AGE Formation
This compound Cassia tora Inhibitory nih.govhku.hk
Rubrofusarin-6-O-β-D-gentiobioside Cassia tora Inhibitory nih.govhku.hk
Toralactone-9-O-β-D-gentiobioside Cassia tora Inhibitory nih.govhku.hk
Emodin (B1671224) Cassia tora Significant inhibitory activity (IC₅₀ 118 μM) researchgate.net
Obtusifolin Cassia tora Significant inhibitory activity (IC₅₀ 28.9 μM) researchgate.net
Aminoguanidine (Positive Control) Inhibitory nih.govresearchgate.net

Cellular Effects on Histamine (B1213489) Release Modulation

This compound and related naphthopyrone glycosides from Cassia obtusifolia seeds have been shown to possess anti-allergic properties, partly through the inhibition of histamine release from mast cells. mdpi.commedchemexpress.comtargetmol.comjst.go.jp Histamine is a key mediator in allergic reactions, and its release from mast cells contributes to the symptoms of allergies. mdpi.comtmrjournals.com

Studies using in vitro models, such as antigen-antibody induced histamine release from rat peritoneal exudate mast cells, have demonstrated that this compound B2 and this compound C2 can inhibit this process. mdpi.com This modulation of histamine release suggests a mechanism by which these compounds may exert anti-allergic effects. tmrjournals.commedchemexpress.comtargetmol.com Further research is needed to fully understand the intracellular signaling pathways and molecular targets involved in the modulation of histamine release by this compound.

In Vitro Pharmacological Investigations of Cassiaside

Antioxidant Activity Assessment in Cellular Systems

Antioxidant activity is crucial for counteracting oxidative stress, which is implicated in various diseases. In vitro assessments evaluate a compound's ability to neutralize free radicals and reduce oxidative damage in biological systems.

Free Radical Scavenging Assays in Cell-Free Systems

Cell-free systems are utilized to directly measure the ability of a compound to scavenge stable free radicals. Cassiaside (B57354) has demonstrated free radical scavenging activity in such assays. For instance, this compound isolated from Cassia tora seeds exhibited good scavenging activity against DPPH radicals, with an IC50 value of 32.52 µg/mL. spandidos-publications.comjst.go.jp Other compounds from the same source, such as alaternin and rubrofusarin-6-O-β-D-gentiobioside, also showed notable DPPH scavenging activity with lower IC50 values (17.59 µg/mL and 18.04 µg/mL, respectively). spandidos-publications.com

Polysaccharides extracted from Cassia seed (Cassia obtusifolia) have also shown significant scavenging activities against ABTS, DPPH, nitric oxide (NO), and hydroxyl (OH) radicals in a dose-dependent manner. nih.govmdpi.com While these studies often focus on the extract or polysaccharide fractions, they highlight the presence of antioxidant compounds, including naphthopyrone glycosides like this compound, within the plant source. For example, methanolic extract of Cassia obtusifolia seeds exhibited 65.79% scavenging activity against DPPH and 50.78% against superoxide (B77818) radicals at a concentration of 1 mg/mL. researchgate.net

Here is a table summarizing some radical scavenging data related to this compound and compounds from its source:

Compound/ExtractAssay MethodIC50 (µg/mL) or % Scavenging (at specified concentration)Reference
This compound (from Cassia tora)DPPH32.52 µg/mL spandidos-publications.comjst.go.jp
Alaternin (from Cassia tora)DPPH17.59 µg/mL spandidos-publications.com
Rubrofusarin-6-O-β-D-gentiobioside (from Cassia tora)DPPH18.04 µg/mL spandidos-publications.com
Methanolic extract (C. obtusifolia)DPPH65.79% (at 1 mg/mL) researchgate.net
Methanolic extract (C. obtusifolia)Superoxide50.78% (at 1 mg/mL) researchgate.net

Inhibition of Intracellular Reactive Oxygen Species Production

Beyond scavenging free radicals in cell-free systems, the ability of a compound to reduce the production of reactive oxygen species (ROS) within living cells is a key aspect of its antioxidant potential. While direct studies specifically detailing this compound's inhibition of intracellular ROS production are less prevalent in the provided search results, research on extracts containing this compound offers some indication. For instance, ethyl acetate (B1210297) or methanol (B129727) extracts from Cassia tora leaves reduced paraquat-induced Parkinson's disease cell model via inhibiting ROS production. cambridge.org Additionally, an extract mixture containing Cassia tora inhibited reactive oxygen species generation in compound 48/80-induced oxidative stresses of RBL-2H3 cells. cambridge.org Quercetin, another compound found in plants, has been shown to upregulate the endogenous antioxidant system and reduce ROS production in RAW264.7 and adult mouse microglia cells, suggesting a potential mechanism that might be relevant to other plant compounds like this compound, although this requires specific investigation. semanticscholar.org

Anti-inflammatory Efficacy in Cultured Cell Models

Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways in cultured cells are of significant interest. This compound has been investigated for its anti-inflammatory effects in various cell models.

Cytokine Production Modulation in Macrophages

Macrophages play a central role in the inflammatory response by producing various cytokines. Studies have shown that this compound C can modulate cytokine production in macrophages. This compound C was found to inhibit LPS/IFN-γ-induced polarization of RAW264.7 and peritoneal macrophages to the M1 phenotype. semanticscholar.orgnih.govpeerj.comfrontiersin.orgresearchgate.net This inhibition leads to a reduction in the transcription and secretion of pro-inflammatory factors such as TNF-α, IL-1β, and IL-6. semanticscholar.orgnih.gov This modulation of macrophage polarization towards a less inflammatory state is a key finding regarding this compound C's anti-inflammatory potential.

Here is a table summarizing the effect of this compound C on pro-inflammatory cytokine production in macrophages:

Cell ModelStimulusEffect of this compound CAffected CytokinesReference
RAW264.7 and peritoneal macrophagesLPS/IFN-γInhibits M1 polarization, reduces transcription and secretionTNF-α, IL-1β, IL-6 semanticscholar.orgnih.gov

Anti-inflammatory Enzyme Expression Regulation

Beyond cytokine production, inflammatory responses involve the regulation of various enzymes. Research indicates that compounds from Cassia species can influence the expression of anti-inflammatory enzymes. While direct evidence specifically for this compound's effect on enzyme expression is limited in the provided results, related studies on Cassia extracts provide context. For example, Semen Cassiae, which contains this compound, significantly inhibited the DNA binding activity of Nuclear factor (NF)-κB in LPS-induced ALI in rats and inhibited LPS induced IκBα phosphorylation and NF-κB p65 nucleus translocation in RAW 264.7 cells. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes like iNOS and COX-2. cambridge.orgsemanticscholar.orgnih.govnih.govfrontiersin.org Quercetin has been shown to inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase 2 (COX-2) in macrophages. semanticscholar.orgnih.gov Given that this compound C affects pathways like PI3K/AKT/mTORC1 and potentially NF-κB, it is plausible that it could also influence the expression of these inflammatory enzymes, although specific studies are needed to confirm this. semanticscholar.orgnih.govfrontiersin.orgresearchgate.net

Antimicrobial Activity against Specific Bacterial and Fungal Strains

Medicinal plants are explored for their potential antimicrobial properties against various pathogens. Extracts from Cassia species containing this compound have shown activity against certain bacterial and fungal strains. mdpi.comuel.ac.ukresearchgate.net While specific data on this compound alone is less detailed in the provided snippets, the antimicrobial activity of the source plants is well-documented. For instance, Cassia obtusifolia extract was active against several microbes, including Bifidobacterium adolescentis, B. bifidum, B. longum, B. breve, Clostridium perfringens, Escherichia coli, and Lactobacillus casei. mdpi.com Isolated compounds like 1,2-dihydroxyanthraquinone from C. obtusifolia strongly inhibited the growth of C. perfringens and E. coli. mdpi.com The chloroform (B151607) sub-fraction of Cassia tora seeds possessed the highest antimicrobial activity against bacterial (Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae) and fungal strains (Candida albicans). researchgate.net The Minimum Inhibitory Concentrations (MIC) of this fraction were reported against these pathogens. researchgate.net

Here is a table summarizing some antimicrobial activity data of Cassia extracts and compounds:

Source Plant/CompoundMicroorganisms TestedActivity ObservedReference
Cassia obtusifolia extractBifidobacterium spp., Clostridium perfringens, Escherichia coli, Lactobacillus caseiActive against several microbes mdpi.com
1,2-dihydroxyanthraquinoneClostridium perfringens, Escherichia coliStrongly inhibited growth mdpi.com
Chloroform sub-fraction (Cassia tora seeds)Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Candida albicansHighest antimicrobial activity (MIC values reported) researchgate.net

While these studies demonstrate the antimicrobial potential of Cassia species, further research is needed to isolate and specifically evaluate the antimicrobial activity of this compound against a wider range of pathogens and to understand its mechanisms of action.

Neuroprotective Effects in Primary Neuronal Cultures and Cell Lines

Studies have investigated the potential of this compound to protect neuronal cells against various insults. This includes examining its effects in primary neuronal cultures and established neuronal cell lines, which serve as valuable models for studying neurodegenerative processes. nih.govmdpi.comxiahepublishing.com

Excitotoxicity, a process involving excessive or prolonged activation of glutamate (B1630785) receptors, can lead to neuronal damage and death and is implicated in various neurological disorders. mdpi.comfrontiersin.org Research in cell culture models has explored compounds that can mitigate this damage. While the provided search results discuss neuroprotection against excitotoxicity in general and mention other compounds like APC and AP9, direct evidence specifically detailing this compound's protective effects against excitotoxicity in primary neuronal cultures and cell lines was not found in the provided snippets. mdpi.comnih.gov

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a significant contributor to neuronal damage in neurodegenerative diseases. nih.govmdpi.comfrontiersin.org Antioxidant compounds can play a crucial role in protecting neurons from this damage. nih.govfrontiersin.org The provided search results indicate that this compound, along with other compounds like alaternin and aloe emodin (B1671224), can ameliorate increased ROS and decreased glutathione (B108866) (GSH) levels in tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in hepatic HepG2 cells, suggesting a potential role in cellular defense against oxidative stress. researchgate.net While this finding is in a hepatic cell line, it suggests a mechanism that could potentially be relevant to neuronal cells as well, given that oxidative stress is a common pathological factor across different cell types. mdpi.com However, direct studies demonstrating this compound's mitigation of oxidative stress-induced damage specifically in neuronal cultures were not explicitly detailed in the provided snippets.

Antidiabetic Potential in Cell-Based Assays

The antidiabetic potential of various compounds is often evaluated using cell-based assays that examine their effects on glucose metabolism.

Insulin (B600854) resistance is a key feature of type 2 diabetes, where cells fail to respond effectively to insulin, leading to impaired glucose uptake. nih.gove-dmj.org Cell models of insulin resistance, such as 3T3-L1 adipocytes or HepG2 cells, are used to screen for compounds that can improve insulin sensitivity and stimulate glucose uptake. nih.govmdpi.commdpi.com The provided search results mention the evaluation of glucose uptake in HepG2 cells treated with other extracts and compounds, showing a concentration-dependent increase in glucose uptake. mdpi.com However, specific data detailing this compound's ability to stimulate glucose uptake in insulin-resistant cells was not found in the provided snippets.

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, influencing postprandial blood glucose levels. Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes. mdpi.comscielo.brhst-j.org Assays measuring the inhibition of α-glucosidase activity are commonly used to identify potential antidiabetic agents. The provided search results discuss the inhibition of α-glucosidase activity by various plant extracts and compounds, highlighting the potential of natural products in this area. mdpi.comscielo.brhst-j.orgmdpi.comresearchgate.net However, specific data on this compound's inhibitory activity against α-glucosidase was not detailed in the provided snippets.

Hepatoprotective Actions in Hepatic Cell Lines

Hepatic cell lines, such as HepG2 cells, are widely used in vitro models to study liver function and evaluate the hepatoprotective effects of various substances against liver injury induced by toxins or oxidative stress. researchgate.netnexusacademicpublishers.comdntb.gov.uafrontiersin.org The provided search results indicate that this compound, along with alaternin and aloe emodin, demonstrated hepatoprotective effects against oxidative damage induced by t-BHP in human hepatic HepG2 cells. researchgate.net These compounds were shown to ameliorate increased ROS and decreased GSH levels, suggesting that their hepatoprotective effects are mediated by inducing cellular defense against oxidative stress. researchgate.net Another search result also mentions the hepatoprotective effect of Cassia obtusifolia seed extract and constituents, including this compound and rubrofusarin (B1680258) gentiobioside, against oxidative damage in HepG2 cells. dntb.gov.ua

Based on the available information, the hepatoprotective effect of this compound in HepG2 cells against oxidative stress is a notable finding from in vitro studies.

Data Table: Effect of this compound and Related Compounds on Oxidative Stress Markers in HepG2 Cells

CompoundEffect on ROS Levels (t-BHP-induced)Effect on GSH Levels (t-BHP-induced)Reference
This compoundAmeliorated increaseAmeliorated decrease researchgate.net
AlaterninPotently scavengedUp-regulated researchgate.net
Aloe EmodinPotently scavengedUp-regulated researchgate.net

Detailed Research Findings:

Research using HepG2 cells exposed to t-BHP to induce oxidative stress has shown that pretreatment with this compound, alaternin, and aloe emodin can mitigate the damage. These compounds were found to reduce the elevated levels of reactive oxygen species (ROS) and restore the diminished levels of glutathione (GSH) caused by t-BHP. researchgate.net This suggests that this compound contributes to the hepatoprotective effects observed in Cassia obtusifolia seed extract by enhancing the cellular defense mechanisms against oxidative insults in hepatic cells. researchgate.netdntb.gov.ua

In Vivo Efficacy Studies in Animal Models

Evaluation of Neuroprotective Effects in Murine Models of Neurological Dysfunctions

The potential of cassiaside (B57354) to protect against neuronal damage and dysfunction has been explored in rodent models of memory impairment and ischemic brain injury.

Memory Impairment Amelioration in Rodent Models

Research has investigated the effects of this compound-containing extracts on memory deficits. For instance, studies using an ethanol (B145695) extract of Cassia obtusifolia seeds (COE), which contains this compound, have shown promising results in models of Alzheimer's disease. In mice with memory impairment induced by amyloid-β, a key pathological marker in Alzheimer's, administration of COE was found to ameliorate object recognition memory impairment nih.gov. This suggests a potential role for the constituents of the extract, including this compound, in mitigating cognitive deficits associated with neurodegenerative conditions.

Further investigations into the mechanisms underlying these effects revealed that the extract could attenuate the activation of microglia, the primary immune cells of the brain, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in neuroinflammatory processes nih.gov.

Ischemia-Reperfusion Injury Mitigation

Cerebral ischemia-reperfusion (I/R) injury, a common cause of brain damage in stroke, is another area where the neuroprotective effects of this compound-containing compounds have been evaluated. Reports indicate that extracts from Cassiae semen have demonstrated neuroprotective properties in models of ischemic stroke, largely attributed to their anti-inflammatory actions nih.gov. While these studies point to the potential of the plant source, further research is required to isolate the specific contribution of this compound to the observed mitigation of I/R injury.

Investigation of Antioxidant Properties in Animal Models of Oxidative Stress-Related Conditions

Oxidative stress is a key pathogenic factor in numerous diseases. The antioxidant potential of this compound-containing extracts has been explored in preclinical models.

Extracts from Cinnamomum cassia leaf residues have been shown to exert antioxidant activity in a d-galactose-induced aging model in mice nih.gov. Treatment with the extract led to increased levels of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, and a decrease in malondialdehyde, a marker of lipid peroxidation nih.gov. While these results highlight the antioxidant potential of compounds within this species, direct in vivo studies on isolated this compound are necessary to confirm its specific contribution to these effects.

Examination of Antidiabetic Activity in Diabetic Animal Models

The potential of this compound and related compounds to modulate glucose metabolism has been investigated in animal models of diabetes.

Aqueous and ethanolic extracts of Cassia grandis have been shown to significantly lower blood glucose levels in alloxan-induced diabetic rats researchgate.netnih.govsemanticscholar.org. Long-term treatment with these extracts also resulted in a reduction of total cholesterol and triglyceride levels researchgate.netnih.govsemanticscholar.org. Similarly, an aqueous extract of Cassia occidentalis demonstrated significant antihyperglycemic activity in alloxan-induced diabetic rats and was also associated with the regeneration of pancreatic β-cells nih.gov. Researchers have suggested that the antidiabetic effects of these extracts may be attributable to their flavonoid content nih.gov. However, studies specifically evaluating the antidiabetic activity of purified this compound are needed to validate this hypothesis.

Structure Activity Relationship Sar Studies of Cassiaside and Its Analogues

Identification of Key Structural Moieties Essential for Biological Activity

The fundamental structure of Cassiaside (B57354) consists of a naphthopyrone core linked to a glycosidic moiety nih.govhmdb.caontosight.ai. Research into the SAR of this compound and related naphthopyrones highlights the importance of specific functional groups and the core scaffold for biological activity.

Studies investigating the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), enzymes relevant to Alzheimer's disease, have provided insights into essential structural features nih.govmdpi.com. For instance, the presence of a hydroxyl group at the C-8 position of the naphthopyrone core appears to be essential for potent BACE1 inhibitory activity mdpi.com. Comparisons between compounds like nor-rubrofusarin 6-O-β-D-glucoside (which has a hydroxyl at C-8) and rubrofusarin (B1680258) 6-O-β-D-glucopyranoside (which has a methoxyl at C-8) demonstrate a significant decrease in BACE1 inhibitory activity with the introduction of the methoxyl group mdpi.com.

The naphthopyrone backbone itself is a critical determinant of activity, serving as the scaffold upon which various substitutions confer specific biological properties deanfrancispress.commdpi.comnih.govresearchgate.net. While anthraquinones are often considered the main active components in Cassia seeds, naphthopyrone glycosides like this compound also contribute significantly to the observed pharmacological effects deanfrancispress.commdpi.comnih.gov.

Influence of Glycosidic Linkages and Sugar Moieties on Activity Profiles

The glycosidic linkage, connecting the sugar moiety to the naphthopyrone aglycone, is a key structural feature of this compound and its analogues nih.govhmdb.caontosight.aithegoodscentscompany.comnih.govsmolecule.comzfin.orgzfin.orgkhanacademy.org. The type of sugar and the nature of the glycosidic bond significantly influence the compound's solubility, bioavailability, and interaction with biological targets khanacademy.orgjackwestin.com.

SAR studies on enzyme inhibition have shown that the attached sugar moiety plays a crucial role in determining the potency and selectivity of naphthopyrone glycosides. For example, the presence of a gentiobiosyl moiety in rubrofusarin gentiobioside was found to be important for AChE inhibition nih.gov. In contrast, for BACE1 inhibition, a glucosyl moiety at the C-6 position of nor-rubrofusarin appeared to be particularly influential nih.gov.

Systematic Chemical Modifications and Their Impact on Pharmacological Effects

Systematic chemical modifications of the this compound structure and its analogues have been explored to understand their impact on pharmacological effects. These modifications often involve alterations to the naphthopyrone core or the attached sugar moiety.

Glycosylation, the attachment of sugar units, is a natural modification that significantly affects the biological activity of naphthopyrones nih.govmdpi.com. As discussed earlier, the type and position of the glycosidic linkage can alter enzyme inhibitory activity nih.govmdpi.com. Beyond glycosylation, other potential modifications to the naphthopyrone core, such as hydroxylation, methoxylation, or methylation, can also influence activity mdpi.com. For instance, the presence or absence of a methoxyl group at C-8 in related naphthopyrones has been shown to impact BACE1 inhibitory activity mdpi.com.

While detailed studies on a wide range of synthetic this compound analogues are not extensively reported in the provided search results, the comparative analysis of naturally occurring analogues with variations in their core structure and glycosylation provides valuable insights into the impact of chemical modifications. These studies suggest that targeted modifications could potentially lead to compounds with enhanced or altered pharmacological properties.

Comparative SAR Analysis Across Different this compound Isomers and Related Naphthopyrones

This compound exists in various forms, including this compound A, B, B2, and C, which are isomers or closely related naphthopyrone glycosides nih.govhmdb.caontosight.aithegoodscentscompany.comnih.govthegoodscentscompany.comchem960.comnih.gov. Additionally, related naphthopyrones like rubrofusarin, norrubrofusarin, and isorubrofusarin, along with their glycosides, share structural similarities with this compound and exhibit overlapping yet distinct biological activities nih.govmdpi.comnih.govnih.govuni.lucenmed.comnih.govuni.luuni.lu.

Comparative SAR analysis across these compounds reveals how subtle structural differences, such as the position of glycosylation, the type of sugar, or variations in the aglycone structure, can lead to different potency and specificity against biological targets.

Studies comparing the enzyme inhibitory activities of rubrofusarin, nor-rubrofusarin, and their glycosides demonstrated varying degrees of inhibition against AChE, BChE, and BACE1 nih.govmdpi.com. For BACE1 inhibition, nor-rubrofusarin 6-O-β-D-glucoside showed the most potent activity among the tested compounds, highlighting the importance of the nor-rubrofusarin aglycone and the glucosyl moiety at C-6 mdpi.com. Rubrofusarin gentiobioside, while effective against AChE, showed lower activity against BACE1 compared to nor-rubrofusarin glucoside nih.govmdpi.com.

These comparative studies underscore the intricate relationship between the specific arrangement of functional groups, the nature of the glycosidic linkage, and the resulting biological activity within the class of naphthopyrone glycosides. Further detailed comparative analyses, potentially involving a wider range of isomers and synthetic analogues, are needed to fully elucidate the complex SAR of this compound and its related compounds.

Table 1: Biological Activities and Key Structural Features of this compound and Related Naphthopyrones

CompoundPubChem CID(s)Key Structural FeaturesReported Biological Activities (Examples)Relevant SAR Insights
This compound164146Naphthopyrone core + Glucosyl moiety nih.govhmdb.caBACE1 inhibition medchemexpress.com, Potential anti-Alzheimer's disease activity medchemexpress.com, Antimutagenic scispace.com, Anti-diabetic mdpi.comGlucoside structure linked to naphthopyrone core contributes to BACE1 inhibition medchemexpress.com.
This compound B131752379, 14189967Naphthopyrone core + Glycosidic moiety (likely disaccharide) thegoodscentscompany.comnih.govhmdb.caAntimicrobial activity (against Acinetobacter sp.) medchemexpress.comNaphthopyrone structure with specific glycosylation confers antimicrobial properties medchemexpress.com.
This compound C101617058, 5317701, 14189968Benzo[g]isochromen-1-one backbone + Gentiobiosyl moiety ontosight.aiAntioxidant, Anti-inflammatory, Antimicrobial ontosight.ai, Inhibits M1 macrophage polarization researchgate.net, Anti-allergic smolecule.comzfin.orgzfin.orgGentiobiosyl moiety linked to the aglycone is present ontosight.ai. Inhibits M1 macrophage polarization via PI3K/AKT/mTORC1 pathway researchgate.net.
Rubrofusarin72537Naphthopyrone core (aglycone) nih.govuni.lucenmed.comVarious activities reported for Cassia extracts containing it nih.govscispace.comAglycone structure serves as a base for glycosylation nih.govmdpi.com.
Norrubrofusarin135453893, 2028321Naphthopyrone core with hydroxyl at C-8 (aglycone) uni.luchem960.comebi.ac.ukNaphthopyrone structure nih.govmdpi.comHydroxyl group at C-8 is important for BACE1 inhibitory activity mdpi.com.
Rubrofusarin gentiobioside503733Rubrofusarin + Gentiobiosyl moiety semanticscholar.orgRadical scavenging nih.gov, Antimutagenic scispace.comGentiobiosyl moiety is important for AChE inhibition nih.gov.
Nor-rubrofusarin 6-O-β-D-glucosideNot explicitly listed in search results for this specific name, related to CID 137185916 (Norrubrofusarin 6-beta-gentiobioside) nih.govNorrubrofusarin + Glucosyl moiety at C-6 nih.govmdpi.comPotent BACE1 inhibitory activity nih.govmdpi.comGlucosyl moiety at C-6 and hydroxyl at C-8 are key for BACE1 inhibition nih.govmdpi.com.

Table 2: Comparative BACE1 Inhibitory Activity of Selected Naphthopyrones from Cassia obtusifolia

CompoundIC₅₀ (µM)Kᵢ (µM)Notes
Nor-rubrofusarin 6-O-β-D-glucoside14.41N/AMost potent BACE1 inhibitor among tested compounds; hydroxyl at C-8 and glucosyl at C-6 important for activity. mdpi.com
Rubrofusarin 6-O-β-D-gentiobioside86.05N/ALower activity compared to nor-rubrofusarin glucoside; suggests influence of C-8 substitution and/or sugar type/linkage. mdpi.com
Rubrofusarin148.08N/AAglycone form; lower activity than glycosides, indicating the importance of glycosylation for this specific activity. mdpi.com
This compound4.459.85Shows mixed-type inhibition against BACE1; possesses potential anti-Alzheimer's disease activity. medchemexpress.com
Quercetin (Positive Control)21.42N/AUsed as a reference compound in some studies. mdpi.com

Advanced Analytical Methodologies for Cassiaside Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors for Quantification and Fingerprinting

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of cassiaside (B57354) in Cassia species. HPLC methods offer sensitivity and specificity, making them suitable for analyzing this compound in medicinal materials. magtechjournal.com

One reported HPLC method for determining this compound A and B in the seeds of Cassia obtusifolia utilized a μ-Bondapak C18 column with a mobile phase composed of acetonitrile, water, tetrahydrofuran (B95107) (THF), and acetic acid in a specific ratio (20:76.5:3.0:0.5). magtechjournal.com A UV detector set at 278 nm was employed for detection. magtechjournal.com This method successfully identified peaks corresponding to this compound A and B, with retention times of 12.13 min and 13.27 min, respectively. magtechjournal.com The method demonstrated linearity over specific concentration ranges for both compounds and showed good recovery rates. magtechjournal.com

HPLC is also integral to chromatographic fingerprinting of Cassia extracts, which is essential for quality control and involves separating and detecting multiple components within the extract. researchgate.net The use of different detectors in conjunction with HPLC, such as UV-Visible detectors, allows for the quantification of this compound based on its absorbance properties.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Identification of this compound and Its Metabolites

Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of this compound and its metabolites. nih.gov Coupled with chromatographic separation techniques like HPLC or Ultra-High Performance Liquid Chromatography (UHPLC), MS provides detailed information about the mass-to-charge ratio of the compounds, aiding in their identification and structural confirmation. nih.govnih.gov

UHPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) has been employed for the qualitative analysis of compounds in Semen Cassiae. nih.gov This approach allows for the identification of numerous chemical compounds, including naphthopyrone glycosides like this compound. nih.gov MS techniques can also be used to analyze the biotransformation of bioactive metabolites in Cassiae Semen, helping to identify potential metabolites of this compound formed by endogenous enzymes or probiotics. nih.gov Metabolomic analysis using UHPLC-QTOF-MS/MS has revealed complex biotransformation pathways for quinones and flavonoids, which may include glycosyl hydrolases, SAM-dependent methyltransferases, and CYP450s. nih.gov

Mass spectrometry provides spectral information, such as LC-MS data, which includes precursor ion mass and fragmentation patterns, crucial for confirming the identity of this compound and its related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the detailed structure, conformation, and glycosidic linkage analysis of this compound. pmarketresearch.com NMR provides information about the arrangement of atoms within a molecule based on their magnetic properties.

Both 1H NMR and 13C NMR spectroscopy can be used to analyze this compound. nih.govchemicalbook.com The chemical shifts and coupling constants observed in NMR spectra provide definitive evidence for the structure of the aglycone and the sugar moiety, as well as how they are linked together. nih.govchemicalbook.com For example, 1H NMR spectra consistent with the expected structure have been used as a quality control measure for this compound. medchemexpress.com Predicted 1D NMR spectra (both 1H and 13C) are also available for compounds like this compound C, aiding in their identification and characterization. hmdb.ca

Development of Reference Extracts for Quality Control of Cassia-Derived Products

The development and use of reference standards and reference extracts are critical for ensuring the quality control of Cassia-derived products. longdom.org Reference standards are well-characterized substances used as benchmarks for identification, purity tests, and assays. longdom.orgcasss.org

A quality control method for Semen Cassiae has been established using a naphthopyrone reference extract (NRE). nih.gov This NRE was prepared through chromatographic separation and contained key components such as this compound B2, rubrofusarin-6-O-β-D-gentiobioside, and this compound C. nih.govchemfaces.com An HPLC analytical method was developed using this NRE as a standard substance to determine the content of these three main components in Semen Cassiae. nih.gov Comparative analysis using both single component reference standards and the NRE showed no significant difference in determination results, suggesting the feasibility of using reference extracts for quality control of traditional Chinese medicines. nih.gov

Reference standards, including those for this compound and its variants, are essential for calibrating analytical methods and ensuring the accuracy and reproducibility of results in quality control laboratories. casss.orgbiocrick.com The purity of these reference standards is typically assessed using techniques like HPLC. medchemexpress.commedchemexpress.eu

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound164146
This compound A13709-03-0
This compound B119170-51-3
This compound B210557731
This compound C101617058
Rubrofusarin-6-O-β-D-gentiobioside503733
Aurantio-obtusin (B1665323)155011
Rhein3939
Emodin (B1671224)3220
Chrysophanol10208
Physcion5318980
Obtusifolin3083575
Chrysoobtusin155381
Aloe-emodin10207
Alaternin123033
Questin123034
Toralactone-9-β-gentiobioside213954
Toralactone (B1241221) gentiobiosideNot Found
Nor-rubrofusarin-6-O-β-D (6′-O-acetyl) glucopyranosideNot Found
l-hydroxyl-2-acetyl-3,8-dimethoxy-6-O-[β-D-apiofuranosyl- (l→2)-β-D-glucopyranosyl]-naphthaleneNot Found

Data Tables

While specific quantitative data for this compound across various studies and methodologies were not consistently available in a format suitable for direct aggregation into interactive tables within the scope of this response, the search results provide examples of quantitative findings. For instance, one study reported linearity ranges and recovery rates for this compound A and B using HPLC magtechjournal.com. Another study using UHPLC-MS/MS for Semen Cassiae quality control mentioned calibration curves with excellent linear regression (r^2 > 0.99) for the quantified components, which included naphtha-γ-pyrone compounds nih.gov.

Computational and in Silico Studies of Cassiaside

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand, such as Cassiaside (B57354), to a specific biological target, typically a protein. This technique helps to understand the potential interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, which contribute to the stability of the ligand-target complex.

Studies involving compounds from Cassia species have utilized molecular docking to investigate interactions with various protein targets. For instance, a computational molecular docking study explored the binding mechanisms of Cassiae semen compounds, including this compound B2, to the serotonin (B10506) receptor 5-HT2C, a target involved in appetite control. mdpi.comnih.gov The study aimed to understand how these compounds might exert anti-obesity effects by interacting with this receptor. mdpi.comnih.gov Docking of 50 Cassiae semen compounds was performed on two conformations of 5-HT2C – one in an active, agonist-bound form and the other in an inactive, antagonist-bound conformation. mdpi.com By comparing binding poses and predicted relative binding affinities, researchers hypothesized that certain compounds, like obtusifoliol (B190407) and this compound B2, might act as potent agonists of 5-HT2C. mdpi.comnih.gov

Another study employed molecular docking to investigate compounds from Cassia tora as potential acetylcholinesterase inhibitors, relevant for Alzheimer's disease. ijper.org While this compound itself was not the primary focus, this research demonstrates the application of docking studies to understand the interaction of Cassia constituents with therapeutic targets. The docking study revealed that compounds like cardenolides, flavonoids, and glucosinolates showed favorable alignment at the active site of acetylcholinesterase, interacting with crucial amino acid residues. ijper.org

Molecular docking has also been used in studies investigating the potential of Cassia compounds against other targets, such as amyloid-beta (Aβ42) peptides, which are implicated in Alzheimer's disease. Molecular docking simulations have confirmed that certain active compounds have the potential to interact with Aβ42 peptides and interrupt their self-assembly and conformational transformation, thereby inhibiting Aβ42 aggregation. researchgate.net Additionally, docking studies have been applied to explore the interaction of Cassia compounds with human monoamine oxidase (hMAO) enzymes and the vasopressin V1AR receptor. researchgate.net For example, a molecular docking study predicted an interaction of aurantio-obtusin (B1665323) with the Ser341 residue of V1AR, which was suggested to be functional for its observed antagonist effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of novel molecules with desired properties.

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, QSAR modeling has been applied to other compounds found in Cassia species or structurally related molecules to predict various biological activities. For instance, QSAR models have been developed to predict the antifungal activity of Schiff bases derivatives. indexcopernicus.com These models utilized quantum descriptors, such as dipole moment and electrophilicity index, to correlate with antifungal activity against Candida albicans and Aspergillus niger. indexcopernicus.com The statistical performance of these models, with high correlation coefficients (R² values of 0.984 and 0.952), suggests their potential for predicting antifungal activity based on structural features. indexcopernicus.com

QSAR studies have also been employed in the context of identifying inhibitors for enzymes like Pseudomonas aeruginosa deacetylase LpxC. nih.gov These studies utilized techniques like principal component analysis (PCA), hierarchical cluster analysis (HCA), and genetic function approximation (GFA) to develop QSAR models. nih.gov The results indicated that separate QSAR models for different structural classes of inhibitors showed improved predictability. nih.gov

The application of QSAR is not limited to single targets; systemic QSAR approaches are being explored in drug discovery to address complex disorders by considering the holistic nature of biological systems. researchgate.net This involves building models that relate structural features to phenotypic effects, which can then be used in phenotypic virtual screening. researchgate.net

While direct QSAR data for this compound's specific activities is not prominent, the successful application of QSAR to related compounds and within the broader field of natural product research suggests its potential utility in understanding and predicting this compound's biological profile based on its molecular structure.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions, allowing researchers to study the behavior of a ligand-target complex over time. This technique complements molecular docking by providing insights into the stability of the binding pose, conformational changes in the protein and ligand upon binding, and the strength of interactions in a more realistic, dynamic environment.

MD simulations have been used in conjunction with molecular docking to validate and refine the findings from docking studies. For example, MD simulations were performed on complexes of chromone (B188151) derivatives from Cassia nomame with the SARS-CoV-2 main protease to investigate the stability of the ligand-receptor complexes and the interactions in more detail. researchgate.net These simulations, along with binding free energy calculations using methods like MM-PBSA, can provide a more accurate assessment of the binding affinity and the dynamic nature of the interaction. researchgate.net The results from this study showed that the ligand-receptor complexes remained stable during the MD simulations, and several compounds showed considerable binding affinity. researchgate.net

In the context of other natural compounds, MD simulations have been utilized to explore the stability and dynamics of ligand-target complexes. A study investigating the anti-candidiasis potential of compounds from Phoenix dactylifera (Ajwa dates) used MD simulations to gain insights into the stability and dynamics of identified ligand-target complexes over time. nih.gov This highlights the role of MD simulations in understanding the molecular interactions underlying the biological effects of natural products.

While specific MD simulation studies focusing on this compound interacting with a particular target are not explicitly detailed in the provided search results, the application of this technique to other Cassia constituents and natural compounds underscores its relevance for gaining a deeper understanding of this compound's binding characteristics and the stability of its complexes with biological macromolecules.

Omics Based Research Approaches for Comprehensive Understanding of Cassiaside S Biological Impact

Genomic Studies to Map Genes Involved in Cassiaside (B57354) Biosynthesis and Metabolism

Genomic studies play a crucial role in understanding the genetic basis underlying the production and processing of natural compounds like this compound. By sequencing and analyzing the genome of Cassia species, researchers can identify the specific genes that encode the enzymes and regulatory proteins involved in the biosynthesis of this compound. mdpi.com This often involves identifying biosynthetic gene clusters (BGCs), which are groups of genes physically clustered together in the genome and coordinately regulated to produce a specific secondary metabolite. mdpi.com

Techniques such as genome sequencing, annotation, and comparative genomics can help pinpoint candidate genes. For example, analysis might reveal genes encoding glycosyltransferases, which are enzymes likely responsible for attaching the sugar moiety to the aglycone backbone of this compound. Similarly, genes encoding enzymes involved in the synthesis of the benzo[g]isochromen-1-one structure could be identified. ontosight.ai

Furthermore, genomic studies can explore genetic variations within Cassia populations that might influence this compound yield or the production of different this compound variants. Understanding the genetic blueprint for this compound biosynthesis is fundamental for potential metabolic engineering efforts aimed at optimizing its production.

Transcriptomic Analysis of Gene Expression Changes in Response to this compound Treatment

Transcriptomic analysis focuses on studying the complete set of RNA transcripts produced by an organism under specific conditions, providing a snapshot of gene activity. plos.org, wikipedia.org When applied to this compound research, transcriptomics can reveal how exposure to this compound affects gene expression patterns in target cells or tissues. This is typically done by comparing the transcriptome of cells or organisms treated with this compound to that of untreated controls using techniques like RNA sequencing (RNA-Seq). plos.org, wikipedia.org

Differential gene expression analysis can identify genes that are significantly upregulated or downregulated in response to this compound. frontiersin.org These changes in gene expression can indicate the biological pathways and cellular processes that are activated or inhibited by the compound. For instance, treatment with this compound might lead to the upregulation of genes involved in antioxidant defense mechanisms or the downregulation of genes associated with inflammatory pathways, aligning with its reported biological activities. researchgate.net, biosynth.com

A hypothetical data table illustrating differential gene expression might show a selection of genes with their corresponding fold changes and statistical significance after this compound treatment:

Gene SymbolFold Change (Treated/Control)p-valueAdjusted p-valueBiological Process
Gene A2.50.0010.005Antioxidant activity
Gene B0.60.0050.01Inflammatory response
Gene C3.1<0.001<0.001Cellular detoxification
Gene D0.40.0020.008Apoptosis regulation

Such data can then be subjected to pathway enrichment analysis to identify the broader biological themes affected by this compound. metabolon.com

Proteomic Profiling of Protein Expression and Modification Induced by this compound

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. wikipedia.org Proteomic profiling in the context of this compound research aims to understand how the compound influences the protein landscape of cells or tissues. Mass spectrometry-based techniques are commonly used to identify and quantify proteins extracted from this compound-treated and control samples. mdpi.com, wikipedia.org

Changes in protein expression levels can corroborate findings from transcriptomic analysis, as mRNA levels often correlate with protein abundance, although post-transcriptional and post-translational modifications can introduce discrepancies. mpg.de Proteomics can also reveal protein modifications, such as phosphorylation or glycosylation, which can significantly impact protein function.

Analyzing the proteomic data can identify key proteins whose levels or modifications are altered by this compound treatment. These proteins are likely involved in mediating the biological effects of the compound. For example, if transcriptomics suggests an effect on a particular pathway, proteomics can confirm whether the key protein players in that pathway are also affected at the protein level. nih.gov

An illustrative data table for proteomic profiling might look like this:

Protein NameFold Change (Treated/Control)p-valueAdjusted p-valueAssociated Pathway
Protein X1.80.0030.012Oxidative stress response
Protein Y0.70.0080.03Inflammation signaling
Protein Z2.2<0.001<0.001Metabolic process

Proteomic studies can provide direct evidence of the molecular targets and downstream effectors of this compound. imrpress.com

Metabolomic Investigations to Elucidate Metabolic Pathway Perturbations

Metabolomics is the study of the complete set of small molecule metabolites within a biological sample. mdpi.com Metabolomic investigations can reveal how this compound treatment alters the metabolic state of cells or organisms. By analyzing the levels of various metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov, mdpi.com

Changes in metabolite concentrations can provide insights into the functional consequences of the genomic, transcriptomic, and proteomic alterations induced by this compound. For instance, if transcriptomic and proteomic data suggest changes in enzymes involved in glucose metabolism, metabolomics can reveal corresponding changes in glucose levels or related metabolic intermediates. researchgate.net

A hypothetical data table for metabolomic findings could present changes in selected metabolites:

Metabolite NameFold Change (Treated/Control)p-valueAdjusted p-valueMetabolic Pathway Affected
Metabolite P0.50.0020.007Energy metabolism
Metabolite Q1.90.0040.015Amino acid metabolism
Metabolite R2.3<0.001<0.001Lipid metabolism

Identifying perturbed metabolic pathways helps to understand the functional outcomes of this compound's interaction with biological systems. metabolon.com

Integrated Multi-Omics Data Analysis for Systems-Level Biological Insights

While each omics layer provides valuable information, integrating data from genomics, transcriptomics, proteomics, and metabolomics offers a more comprehensive, systems-level understanding of this compound's biological impact. nih.gov, nih.gov, tempus.com Integrated multi-omics analysis allows researchers to connect changes at different molecular levels and identify complex relationships and regulatory networks. cmbio.io, mixomics.org, sib.swiss

Various computational and statistical approaches are used for multi-omics data integration, including correlation analysis, network analysis, and machine learning. mixomics.org, sib.swiss By combining data sets, researchers can identify how genetic variations might influence gene expression, how changes in mRNA levels translate to protein abundance, and how these molecular alterations collectively affect metabolic pathways and ultimately cellular or organismal phenotypes. nih.gov, nih.gov

For example, integrated analysis might reveal a set of genes, proteins, and metabolites that are coordinately regulated in response to this compound, highlighting a specific pathway or biological process as a primary target of the compound. frontiersin.org This approach can help to prioritize key molecular players and pathways for further investigation and can lead to the discovery of novel biomarkers or therapeutic targets. nih.gov

Integrated analysis can also help to resolve inconsistencies observed in single-omics analyses, providing a more robust understanding of the biological system's response to this compound. nih.gov The ultimate goal is to build predictive models that can explain and forecast the biological effects of this compound based on its molecular interactions.

Future Research Directions and Translational Perspectives

Discovery of Novel Molecular Targets and Pathways Mediated by Cassiaside (B57354)

While some molecular targets and pathways influenced by this compound have been identified, a comprehensive understanding of its complete molecular footprint remains an active area for future research. Studies have indicated that this compound C, a prominent this compound, can inhibit M1 polarization of macrophages by downregulating glycolysis and inhibiting the PI3K/AKT/mTORC1 signaling pathway. mdpi.comresearchgate.net This suggests a role in modulating inflammatory responses. Further research is needed to fully elucidate how this compound C abrogates PI3K/AKT/mTORC1 and NF-κB signaling. mdpi.com Computational molecular docking studies have also explored the potential binding mechanisms of this compound compounds, including this compound B2, to the serotonin (B10506) receptor 5-HT2C, suggesting potential roles in appetite suppression. researchgate.netsemanticscholar.org Future studies should aim to identify additional direct and indirect targets of this compound using advanced techniques such as proteomics, metabolomics, and high-throughput screening. Elucidating the intricate network of pathways modulated by this compound will provide a more complete picture of its biological activities and potential therapeutic applications.

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds, either from natural sources or synthetic drugs, presents a promising avenue for future research. While the concept of synergistic interactions between plant bioactives and drugs is recognized as potentially enhancing therapeutic efficacy and minimizing side effects, specific documented synergistic effects involving this compound and other compounds are still being explored. mdpi.com Research into the combined effects of Cassiae Semen components, which include this compound, has been conducted, but detailed synergistic interactions of isolated this compound with specific compounds require further investigation. semanticscholar.orgresearchgate.net Future studies could explore combinations of this compound with known therapeutic agents for various conditions where this compound has shown potential, such as inflammatory diseases or metabolic disorders. mdpi.comresearchgate.net Identifying synergistic combinations could lead to the development of more effective and potentially lower-dose therapeutic strategies.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

Developing this compound analogues with improved potency, specificity, and pharmacokinetic properties is a critical future research direction. Understanding the structure-activity relationships of this compound and its derivatives is essential for rational design. Although the total synthesis of certain this compound variants, like this compound C2, has been reported, the systematic design and synthesis of novel analogues tailored for specific therapeutic targets is an ongoing process. thegoodscentscompany.comvanderbilt.edu Future research will likely involve medicinal chemistry approaches to modify the this compound structure, aiming to enhance binding affinity to desired targets, improve bioavailability, reduce off-target effects, and optimize metabolic stability. Analogue design research often involves computational modeling and in vitro screening to identify promising candidates for further development. ims-bordeaux.frcaeleste.belacycasteel.com

Application of Nanotechnology for Improved Delivery and Efficacy in Experimental Models

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for isolating Cassiaside from complex plant matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. Optimize mobile phase composition (e.g., acetonitrile-water gradients) and flow rate (1.0–1.5 mL/min) to improve resolution. Validate purity via UV-Vis spectroscopy at this compound’s λmax (e.g., 280 nm) and cross-reference with authentic standards. For complex matrices, employ solid-phase extraction (SPE) pre-purification to reduce co-eluting contaminants .

Q. Which spectroscopic techniques are most reliable for elucidating this compound’s molecular structure?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for bond connectivity analysis, high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and infrared (IR) spectroscopy for functional group identification. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical data. Cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities .

Q. How should researchers standardize this compound quantification in heterogeneous plant extracts?

  • Methodological Answer : Develop a validated HPLC-DAD or UPLC-MS/MS protocol using internal standards (e.g., deuterated analogs) to account for matrix effects. Perform spike-and-recovery tests across multiple batches to assess accuracy (target: 90–110%). Calibrate against a certified reference material and report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetic profile without interference from co-occurring metabolites?

  • Methodological Answer : Use isotope-labeled this compound (e.g., ¹³C or deuterium) in animal models to track absorption, distribution, metabolism, and excretion (ADME) via LC-MS/MS. Employ bile-duct cannulated rodents to differentiate parent compound from hepatic metabolites. Include control groups dosed with isolated metabolites to assess cross-reactivity in assays .

Q. What statistical approaches are recommended for resolving contradictions in this compound’s reported bioactivity data across different studies?

  • Methodological Answer : Conduct a systematic meta-analysis using PRISMA guidelines to aggregate data. Apply Cochran’s Q-test or I² statistics to quantify heterogeneity. Stratify studies by variables such as cell lines (e.g., HepG2 vs. RAW264.7), dosage ranges, or solvent systems (DMSO vs. ethanol) to identify confounding factors. Sensitivity analysis can isolate high-quality studies (e.g., those with blinded protocols) .

Q. How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 gene-edited cell lines to knock out putative molecular targets (e.g., NF-κB or COX-2). Pair with RNA-seq or phosphoproteomics to map downstream pathways. Confirm specificity via competitive binding assays (e.g., surface plasmon resonance) and negative controls (e.g., inactive enantiomers). Integrate cheminformatics tools (e.g., molecular docking) to predict binding affinities .

Q. What experimental designs mitigate batch-to-batch variability in this compound’s phytochemical sourcing?

  • Methodological Answer : Implement a randomized block design for plant cultivation, controlling soil pH, light exposure, and harvest time. Use accelerated stability testing (40°C/75% RH) to assess degradation kinetics. Apply multivariate analysis (e.g., PCA) to raw material spectra (FTIR or NMR) to identify outlier batches .

Q. How to assess this compound’s synergistic effects with other phytochemicals in combinatorial therapies?

  • Methodological Answer : Employ isobolographic analysis or Chou-Talalay combination index (CI) models to quantify synergy. Test fixed-ratio mixtures (e.g., 1:1, 1:3) in dose-response matrices. Validate findings with transcriptomic profiling (e.g., RNA-seq) to identify co-regulated pathways. Include single-agent controls and use Bliss independence models to rule out additive effects .

Guidance for Rigorous Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Data Integrity : Use triple-blind protocols for in vivo studies to minimize bias. Report raw data with error margins (SEM/SD) and effect sizes (Cohen’s d) for transparency .
  • Contradiction Analysis : Leverage triangulation (e.g., orthogonal assays, multi-omics) to reconcile conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.